molecular formula C20H38O2 B156349 Methyl 8-(2-octylcyclopropyl)octanoate CAS No. 10152-62-2

Methyl 8-(2-octylcyclopropyl)octanoate

Cat. No.: B156349
CAS No.: 10152-62-2
M. Wt: 310.5 g/mol
InChI Key: WKDUVICSOMXTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-(2-octylcyclopropyl)octanoate is a chemical compound with the molecular formula C20H38O2. It is a type of fatty acid ester that contains a cyclopropane ring, which is a three-membered carbon ring. This compound is known for its unique structure and properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-(2-octylcyclopropyl)octanoate can be synthesized through the cyclopropanation of octanoic acid derivatives. One common method involves the reaction of octanoic acid or its derivatives with cyclopropane rings under specific conditions. For example, the reaction can be carried out using a cyclopropanation reagent such as diazomethane in the presence of a catalyst like rhodium or copper complexes .

Industrial Production Methods

In industrial settings, the production of cyclopropaneoctanoic acid, 2-octyl-, methyl ester typically involves large-scale cyclopropanation reactions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(2-octylcyclopropyl)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 8-(2-octylcyclopropyl)octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropaneoctanoic acid, 2-octyl-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing processes such as lipid storage and energy production. The cyclopropane ring in its structure can also affect its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(2-octylcyclopropyl)octanoate is unique due to its specific cyclopropane ring structure and the presence of an octyl group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

10152-62-2

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 8-(2-octylcyclopropyl)octanoate

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3

InChI Key

WKDUVICSOMXTKJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC

Origin of Product

United States

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